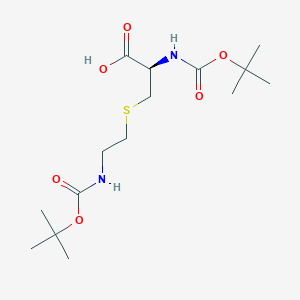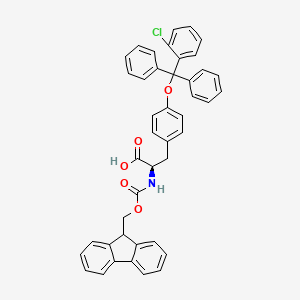
Fmoc-D-Tyr(Clt)-OH
Übersicht
Beschreibung
Fmoc-D-Tyr(Clt)-OH, also known as 9-fluorenylmethoxycarbonyl-D-tyrosine(3-chloro-4-hydroxyphenyl)-OH, is a modified amino acid used in peptide synthesis The Fmoc group is a protecting group for the amino function, which is commonly used in solid-phase peptide synthesis
Wirkmechanismus
Target of Action
Fmoc-D-Tyr(Clt)-OH is primarily used in the field of peptide synthesis . It is a key intermediate in the Fmoc/tBu solid-phase peptide synthesis , a widely used method for peptide synthesis in both research and industrial settings . The primary targets of this compound are the amino acids that are being linked together to form peptides .
Mode of Action
This compound interacts with its targets (amino acids) through a process known as coupling . This involves the formation of peptide bonds between the amino acids, which is facilitated by coupling reagents . The Fmoc group serves as a temporary protecting group that prevents unwanted reactions during the synthesis process . It is removed through a deprotection step, allowing the next amino acid to be added .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis . By manually linking amino acids together in a specific order, it allows for the creation of peptides with a defined sequence . These synthetic peptides can then interact with various biological systems, influencing a variety of biochemical pathways depending on their sequence .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the final peptide that is synthesized . Once the peptide is released from the resin support and the side-chain protecting groups are removed, it can be absorbed and distributed throughout the body . The rate of absorption, distribution, metabolism, and excretion (ADME) will depend on the properties of the specific peptide .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the peptides that are synthesized . These peptides can have a wide range of effects, from acting as signaling molecules to serving as therapeutic agents . The specific effects will depend on the sequence of the peptide and its interactions with other molecules in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions . Additionally, the stability of the compound can be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Tyr(Clt)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used as a building block in SPPS, where it is coupled to a resin and then sequentially reacted with other protected amino acids to form a peptide chain. The Fmoc group is removed by treatment with a base, such as piperidine, to expose the amino group for further reactions. The 2-chlorotrityl group provides stability to the peptide-resin linkage, ensuring efficient synthesis and minimizing side reactions .
Cellular Effects
This compound influences various cellular processes by serving as a precursor in the synthesis of bioactive peptides. These peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as agonists or antagonists of specific receptors, thereby affecting cell function. Additionally, these peptides can be used to study protein-protein interactions and enzyme activities within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of D-tyrosine, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation with other amino acids. The 2-chlorotrityl group provides a stable linkage to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product. This mechanism ensures high yields and purity of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to moisture or light can lead to degradation. In in vitro studies, peptides synthesized using this compound have shown consistent activity over time, with minimal degradation observed. In in vivo studies, the long-term effects on cellular function depend on the stability and bioavailability of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, peptides synthesized using this compound can exhibit specific biological activities without causing toxicity. At high doses, there may be threshold effects, including potential toxicity or adverse effects. It is essential to optimize the dosage to achieve the desired biological activity while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate peptide bond formation and cleavage. During SPPS, the Fmoc group is removed by a base, and the peptide chain is elongated through successive coupling reactions. The 2-chlorotrityl group ensures the stability of the peptide-resin linkage, allowing for efficient synthesis and purification of the final peptide product .
Transport and Distribution
Within cells and tissues, this compound and its synthesized peptides are transported and distributed through various mechanisms. These include interactions with transporters and binding proteins that facilitate their movement across cell membranes and within cellular compartments. The localization and accumulation of the synthesized peptides can influence their biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound and its synthesized peptides can affect their activity and function. Targeting signals and post-translational modifications can direct these peptides to specific compartments or organelles within the cell. For example, peptides may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Clt)-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group on the tyrosine residue is then selectively chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis techniques allows for the efficient production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Tyr(Clt)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The chlorine atom can be reduced to a hydroxyl group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups such as azides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated tyrosine, and various substituted tyrosine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-D-Tyr(Clt)-OH is used as a building block for the synthesis of peptides with specific modifications.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. The presence of the chlorine atom can enhance the binding affinity of the peptide to its target protein, making it a valuable tool for studying protein-peptide interactions .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The modified tyrosine residue can improve the pharmacokinetic properties of the peptide, such as its stability and bioavailability .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Tyr(tBu)-OH: This compound has a tert-butyl group instead of a chlorine atom on the tyrosine residue. It is used for similar purposes in peptide synthesis but lacks the unique properties conferred by the chlorine atom.
Fmoc-D-Tyr(OMe)-OH: This compound has a methoxy group on the tyrosine residue. It is used to introduce methoxy groups into peptides, which can affect the peptide’s hydrophobicity and binding properties.
Uniqueness
Fmoc-D-Tyr(Clt)-OH is unique due to the presence of the chlorine atom on the tyrosine residue. This modification can enhance the binding affinity of peptides to their target proteins and improve the stability and bioavailability of peptide-based drugs. The chlorine atom also allows for further chemical modifications, making it a versatile building block in peptide synthesis.
Eigenschaften
IUPAC Name |
(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWVRLFZHVTNW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128542 | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-49-3 | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



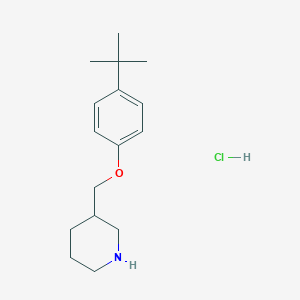
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
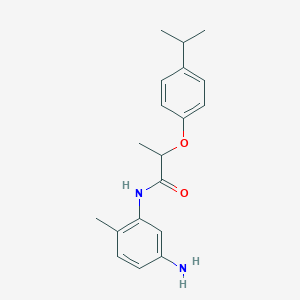

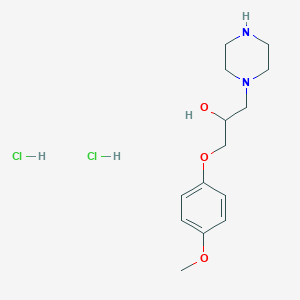
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
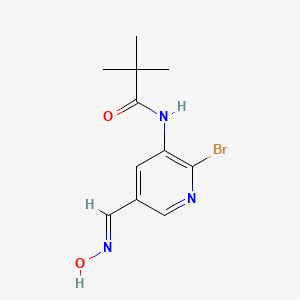
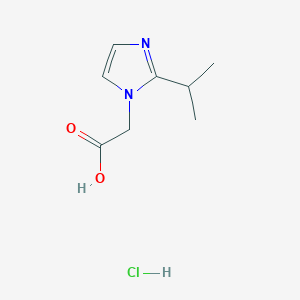
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
